2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Overview
Description
The compound “2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride” is a chemical compound with a molecular weight of 314.61 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis and Chemical Properties:
- The bromophenyl derivative of dihydrothienopyridine has been synthesized and utilized in Suzuki and Sonogashira cross-coupling reactions, showcasing its potential in chemical synthesis and modifications (Ábrányi‐Balogh et al., 2013).
- A study on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines discussed the formation of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine by intramolecular cyclization, indicating the role of similar compounds in synthesizing novel chemical structures (Palamarchuk et al., 2019).
Biological and Pharmacological Applications:
- Research on 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, with functionalities similar to the compound , highlighted their moderate antitumor potential against certain tumor cell lines. This suggests possible applications in cancer research (Rostom et al., 2011).
- The preparation of triazolo[1,5-c]pyrimidines, including the bromophenyl derivative, has been studied for potential antiasthma applications. This work showcases the relevance of similar compounds in developing new therapeutic agents (Medwid et al., 1990).
Potential in Drug Synthesis:
- A study on the synthesis of Ticlopidine analogs based on Spinaceamine and 2-Azaspinaceamine, compounds structurally similar to the one , suggests potential applications in the synthesis of novel drugs (Yutilov et al., 2003).
Applications in Materials Science:
- The synthesis of 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists, involving bromophenyl derivatives, highlights the potential of such compounds in developing materials with specific biological targeting capabilities (Letavic et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O.ClH/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9;/h2-5H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOPHWEDXPQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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